REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[Na].[CH2:5]1[O:14][C:8]([CH2:10][CH2:11][CH2:12]Cl)([CH3:9])[O:7][CH2:6]1>CO>[CH2:5]1[O:14][C:8]([CH2:10][CH2:11][CH2:12][O:2][CH3:1])([CH3:9])[O:7][CH2:6]1 |f:0.1,^1:3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1COC(C)(CCCCl)O1
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methanol was removed by evaporation under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted into 20 mL of ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
was washed with water, saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the ether
|
Name
|
|
Type
|
product
|
Smiles
|
C1COC(C)(CCCOC)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |